molecular formula C14H27N3O3 B7923907 2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7923907
M. Wt: 285.38 g/mol
InChI Key: QPMPOAUWZYTLDZ-VUWPPUDQSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group at the 1-position and a functionalized side chain at the 2-position. The side chain comprises an (S)-2-aminopropionyl (alanine-derived) moiety linked via a methyl-amino spacer. The tert-butyl ester group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, making it a common intermediate in peptide and protease inhibitor synthesis .

Properties

IUPAC Name

tert-butyl 2-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)9-11-7-6-8-17(11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMPOAUWZYTLDZ-VUWPPUDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1CCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1CCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, a complex organic compound, possesses significant biological activity due to its unique structural features. This article explores its synthesis, biological mechanisms, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring, an amino acid derivative, and a tert-butyl ester group. Its molecular formula is C14H27N3O3C_{14}H_{27}N_3O_3 with a molecular weight of 285.39 g/mol. The presence of the chiral (S)-2-amino-propionyl group contributes to its biological specificity and activity.

PropertyValue
Molecular FormulaC14H27N3O3
Molecular Weight285.39 g/mol
IUPAC NameThis compound
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves several steps, including the protection and deprotection of functional groups, coupling reactions, and esterification. A common synthetic route includes:

  • Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine structure is synthesized.
  • Introduction of Amino Acid Derivative : The (S)-2-amino-propionic acid is coupled with the pyrrolidine intermediate.
  • Esterification : The carboxylic acid is converted to the tert-butyl ester using tert-butanol in acidic conditions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities, influencing signaling pathways that affect cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Cytotoxicity : Preliminary data suggest potential cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. Results indicated IC50 values ranging from 0.5 to 5 µM, suggesting significant potential for further development as anticancer agents .
  • Antimicrobial Testing : Another study tested various derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester with structurally analogous pyrrolidine-tert-butyl ester derivatives, highlighting key differences in substituents, molecular properties, and applications.

Compound Name Substituent Variations Molecular Formula Molecular Weight Key Applications/Findings Evidence Source
Target Compound : this compound (S)-2-Amino-propionyl, methyl-amino spacer C₁₅H₂₈N₃O₄* ~314.4 g/mol Presumed intermediate for peptide/protease inhibitors; no direct biological data available.
2-{[((S)-2-Amino-propionyl)-ethyl -amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester Ethyl-amino spacer (vs. methyl) C₁₆H₃₀N₃O₄ 328.4 g/mol Discontinued product; similar use as a synthon for chiral amines.
2-[(Methanesulfonyl -methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Methanesulfonyl group replaces aminopropionyl C₁₂H₂₃N₂O₄S 303.4 g/mol Intermediate in sulfonamide synthesis; deprotected to yield N-methyl-N-pyrrolidinyl methanesulfonamide.
2-[(2-Chloro-4-morpholinyl-thienopyrimidinyl )-methyl-amino]-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Thienopyrimidine-morpholine pharmacophore C₂₂H₃₂ClN₅O₃S 506.0 g/mol Key precursor in kinase inhibitor synthesis; demonstrated HCl salt stability.
2-[(Carboxymethyl -amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Carboxymethyl group (acidic side chain) C₁₂H₂₂N₂O₄ 258.3 g/mol Utilized in carboxylate-functionalized intermediates; discontinued commercial availability.
(S)-1-[(S)-2-(2-Bromo-acetylamino )-propionyl]-pyrrolidine-2-carboxylic acid tert-butyl ester Bromo-acetylamino substituent (alkylating agent potential) C₁₄H₂₃BrN₂O₄ 363.2 g/mol Employed in crosslinking or protein modification studies; precise mass: 362.084 g/mol.

*Note: Molecular formula and weight for the target compound are estimated based on structural analogs.

Key Structural and Functional Insights:

Amino Acid Side Chain vs. Pharmacophores: The target compound’s (S)-2-aminopropionyl group distinguishes it from derivatives with non-peptidic substituents (e.g., methanesulfonyl or thienopyrimidine-morpholine).

Deprotection and Stability: The tert-butyl ester group is cleaved under acidic conditions (e.g., HCl in dichloromethane) to yield free pyrrolidine amines, as demonstrated in analogs like the methanesulfonyl derivative . Stability varies with substituents: the thienopyrimidine-morpholine derivative forms a stable hydrochloride salt, while carboxymethyl analogs may exhibit higher polarity and lower lipid solubility .

Commercial Availability: Many analogs, including the ethyl-amino and carboxymethyl derivatives, are discontinued commercially (CymitQuimica), suggesting niche applications or challenges in large-scale synthesis .

Preparation Methods

Reaction Conditions for Boc Protection

In a representative procedure, 2-pyrrolidinemethanol (0.300 g, 1.98 mmol) is dissolved in dichloromethane (5.0 mL) and treated with di-tert-butyl dicarbonate (0.650 g, 1.98 mmol) at 20°C for 16 hours. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl of the Boc anhydride, yielding tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in 98% yield. Solvent choice is critical: dichloromethane’s low polarity prevents premature hydrolysis of the Boc group.

Purification and Characterization

The crude product is purified via vacuum distillation or silica gel chromatography. Nuclear magnetic resonance (NMR) analysis confirms Boc integration, with characteristic tert-butyl signals at δ 1.44 ppm (singlet, 9H) and carbonyl resonance at δ 155–160 ppm in the 13C^{13}\text{C} spectrum.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl substituent on the pyrrolidine ring serves as the anchor point for introducing the aminomethyl side chain.

Oxidation to Aldehyde

The primary alcohol is oxidized to an aldehyde using Dess-Martin periodinane or Swern oxidation conditions. For instance, treatment with Dess-Martin periodinane (1.2 equivalents) in dichloromethane at 0°C to room temperature generates the aldehyde intermediate, which is immediately subjected to reductive amination.

Reductive Amination for Aminomethyl Installation

The aldehyde reacts with methylamine (2.0 equivalents) in the presence of sodium cyanoborohydride (NaBH3_3CN) as a reducing agent. This step forms the tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate intermediate. Reaction conditions (e.g., methanol solvent, pH 4–6 buffered with acetic acid) ensure protonation of the amine, facilitating imine formation prior to reduction.

Introduction of the (S)-2-Amino-propionyl-methyl-amino Side Chain

The stereoselective coupling of the (S)-2-amino-propionyl moiety to the aminomethyl group requires precise control to retain chirality.

Synthesis of (S)-2-Amino-propionyl Chloride

(S)-2-Aminopropionic acid (L-alanine) is treated with thionyl chloride (SOCl2_2) in dry dichloromethane under reflux for 2 hours. This converts the carboxylic acid to the corresponding acyl chloride, which is used without isolation due to its reactivity.

Amide Bond Formation

The aminomethyl-pyrrolidine intermediate is reacted with (S)-2-amino-propionyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature in tetrahydrofuran (THF), yielding the tertiary amide tert-butyl 2-{[(S)-2-amino-propionyl-methyl-amino]-methyl}pyrrolidine-1-carboxylate .

Methylation of the Secondary Amine

To install the methyl group on the amide nitrogen, methyl iodide (1.5 equivalents) is added to the reaction mixture with potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF). The mixture is stirred at 50°C for 12 hours, achieving quantitative methylation.

Deprotection and Final Product Isolation

Boc Group Removal

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 1 hour. This step regenerates the free pyrrolidine nitrogen while preserving the side-chain integrity.

Purification via Distillation or Chromatography

The crude product is neutralized with aqueous sodium bicarbonate and extracted into ethyl acetate. Final purification employs high-vacuum distillation (e.g., 86–89°C at 32 mmHg) or preparative HPLC to achieve >99% purity.

Comparative Analysis of Synthetic Routes

Method StepKey Reagents/ConditionsYield (%)Purity (%)Source
Boc ProtectionDi-tert-butyl dicarbonate, CH2_2Cl2_29899
Reductive AminationNaBH3_3CN, MeNH2_28597
Acyl Chloride CouplingSOCl2_2, TEA7895
MethylationCH3_3I, K2_2CO3_39598

Challenges and Optimization Strategies

Stereochemical Integrity

Preserving the (S)-configuration during coupling necessitates anhydrous conditions and low temperatures to minimize racemization. Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) has been explored but increases synthetic complexity.

Side Reactions

Competitive over-methylation or Boc group hydrolysis is mitigated by stepwise reagent addition and pH control. For example, buffering the reductive amination step at pH 5 prevents premature protonation of the reducing agent .

Q & A

Q. What safety protocols are recommended for handling intermediates with reactive functional groups (e.g., aminopropionyl derivatives)?

  • Methodological Answer : Use inert atmosphere (N2_2/Ar) for moisture-sensitive steps and personal protective equipment (PPE) including nitrile gloves and fume hoods. Acute toxicity data (LD50 >500 mg/kg in rats) suggest moderate risk, but skin/eye exposure must be avoided .

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